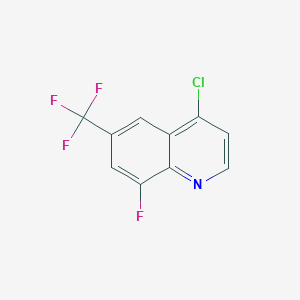

4-Chloro-8-fluoro-6-(trifluoromethyl)quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Chloro-8-fluoro-6-(trifluoromethyl)quinoline is a chemical compound with the molecular weight of 249.59 . It is a solid substance at ambient temperature . This compound is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

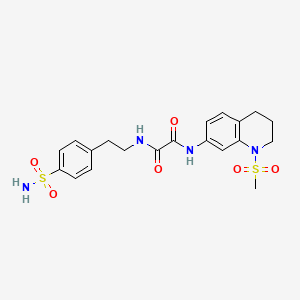

Molecular Structure Analysis

The molecular structure of 4-Chloro-8-fluoro-6-(trifluoromethyl)quinoline consists of a quinoline ring with chlorine, fluorine, and trifluoromethyl substituents . The InChI code for this compound is 1S/C10H4ClF4N/c11-7-1-2-16-9-6(7)3-5(4-8(9)12)10(13,14)15/h1-4H .Chemical Reactions Analysis

While specific chemical reactions involving 4-Chloro-8-fluoro-6-(trifluoromethyl)quinoline are not available, a study has shown that it exhibits good corrosion inhibition properties for mild steel in an acidic medium . The compound forms a protective film on the metal surface, which is attributed to the adsorption of the inhibitor molecules at the metal/solution interface .Physical And Chemical Properties Analysis

4-Chloro-8-fluoro-6-(trifluoromethyl)quinoline is a solid at room temperature . It has a low solubility in water . The compound has a molecular weight of 249.59 .Applications De Recherche Scientifique

- Researchers have investigated the corrosion behavior of mild steel in the presence of 4-Chloro-8-fluoro-6-(trifluoromethyl)quinoline (CTQ). Electrochemical methods, such as polarization and electrochemical impedance techniques, were employed to study its inhibitory effects on corrosion .

- Fluorinated quinolines, including derivatives of 4-aminoquinoline, have demonstrated activity against malaria. Specifically, 6-fluoro, 8-fluoro, and 6,8-difluoro derivatives of 4-aminoquinoline exhibit efficacy against chloroquine-resistant strains of Plasmodium falciparum W2 .

Corrosion Inhibition Studies

Antimalarial Properties

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it’s important to handle this compound with appropriate safety measures, including wearing protective clothing and ensuring adequate ventilation .

Propriétés

IUPAC Name |

4-chloro-8-fluoro-6-(trifluoromethyl)quinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4ClF4N/c11-7-1-2-16-9-6(7)3-5(4-8(9)12)10(13,14)15/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCTOUQOFOSPPTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=CC(=CC2=C1Cl)C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4ClF4N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-8-fluoro-6-(trifluoromethyl)quinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-chlorophenyl)methyl]-3-{11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}propanamide](/img/structure/B2690730.png)

![3-(2-bromophenyl)-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]propanamide](/img/structure/B2690734.png)

![Benzo[d]thiazol-2-yl(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2690736.png)

![(3-methoxy-2-methyl-2H-indazol-6-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2690737.png)

![5-((4-Hydroxypiperidin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2690740.png)

![Methyl 2-[(chloroacetyl)amino]-5-[(dimethylamino)carbonyl]-4-methylthiophene-3-carboxylate](/img/structure/B2690743.png)

![(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(furan-2-yl)methanone](/img/structure/B2690744.png)